molecular formula C11H16ClNO B15294544 Buphedrone-d3 Hydrochloride

Buphedrone-d3 Hydrochloride

Cat. No.: B15294544
M. Wt: 216.72 g/mol
InChI Key: WJQBARDMJLAIJX-MUTAZJQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buphedrone-d3 Hydrochloride involves the incorporation of deuterium atoms into the Buphedrone molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Buphedrone-d3 Hydrochloride has several scientific research applications, including:

Mechanism of Action

Buphedrone-d3 Hydrochloride exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the levels of monoamines (dopamine, norepinephrine, and serotonin) in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and triggers apoptotic and necrotic pathways .

Comparison with Similar Compounds

Similar Compounds

    Buphedrone: The non-deuterated analog of Buphedrone-d3 Hydrochloride.

    Methamphetamine: Shares structural similarities but differs by the presence of a β-ketone group in Buphedrone.

    Cathinone: A naturally occurring compound related to Buphedrone.

    N-Ethylhexedrone: Another synthetic cathinone with different neurotoxic effects

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide stability and make it suitable as an internal standard in analytical applications. Its deuterated nature allows for precise quantitation and differentiation from non-deuterated analogs in complex biological matrices .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

216.72 g/mol

IUPAC Name

1-phenyl-2-(trideuteriomethylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H/i2D3;

InChI Key

WJQBARDMJLAIJX-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=CC=C1.Cl

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NC.Cl

Origin of Product

United States

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